Strycin

Description

Historical Context of Strychnine (B123637) Discovery and Early Investigations

The scientific saga of strychnine began in the early 19th century, a period marked by burgeoning interest in the chemical constituents of medicinal and poisonous plants. chemistryviews.org

Isolation from Strychnos nux-vomica

In 1818, French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated strychnine from the seeds of the Strychnos nux-vomica tree, commonly known as the poison nut tree. wikipedia.orgdoi.orgdrpress.org This achievement was a landmark in natural product chemistry, following the recent isolation of morphine and paving the way for the discovery of numerous other alkaloids. chemistryviews.org The seeds of Strychnos nux-vomica and another species, Strychnos ignatii (Saint Ignatius' bean), were identified as the primary commercial sources of strychnine. wikipedia.orgresearchgate.net The dried blossoms of the tree also contain the compound, albeit at a lower concentration than the seeds, which contain approximately 1.5% strychnine. doi.orgresearchgate.net

Early Structural Elucidation Efforts

Despite its relatively straightforward isolation, determining the intricate molecular structure of strychnine proved to be a formidable challenge for chemists for over a century. chemistryviews.org The molecule's complexity, with its seven rings and six asymmetric carbon atoms, pushed the limits of the classical degradative methods used for structure determination at the time. wikipedia.orgnih.gov The arduous task was spearheaded by notable chemists like Hermann Leuchs and Sir Robert Robinson, who collectively published hundreds of papers on the subject. wikipedia.orgnih.gov It wasn't until 1946 that Robinson, and independently, Robert B. Woodward in 1947, finally elucidated the correct structure of strychnine. wikipedia.orgchemistryviews.org This was later confirmed by X-ray crystallography. wikipedia.org Robinson's immense contributions to the field of alkaloid chemistry, including his work on strychnine, were recognized with the Nobel Prize in Chemistry in 1947. doi.orgwikipedia.org

Impact on Organic Chemistry and Alkaloid Research

The quest to understand and synthesize strychnine had a profound impact on the field of organic chemistry. nih.govmpg.de The molecule's complex architecture served as a benchmark and a source of inspiration for the development of new synthetic strategies. chemistryviews.orgmpg.de In 1954, R. B. Woodward and his team achieved the first total synthesis of strychnine, a monumental accomplishment that is considered a classic in the field and marked the beginning of a golden age in total synthesis. wikipedia.orgwikipedia.orgnih.gov This achievement, for which Woodward was later awarded the Nobel Prize in Chemistry in 1965, demonstrated that even the most complex natural products could be constructed in the laboratory. wikipedia.orgdoi.org Since Woodward's pioneering work, numerous other research groups have developed alternative synthetic routes to strychnine, each contributing new methodologies and insights to the field of organic synthesis. wikipedia.org

Significance of Strychnine as a Research Probe in Neurobiology

Beyond its importance in chemistry, strychnine has been an invaluable tool in the field of neurobiology. Its potent and specific biological activity has allowed researchers to probe the fundamental mechanisms of the nervous system. nih.gov Strychnine is a powerful antagonist of the glycine (B1666218) receptor, a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govtaylorandfrancis.comsigmaaldrich.com By blocking these receptors, strychnine removes the inhibitory signals to motor neurons, leading to a state of over-excitation. nih.gov

This specific action has made strychnine an essential tool for studying the glycine receptor. Its high-affinity binding allowed for the isolation and purification of the receptor, a significant milestone in neuroscience. nih.govnih.gov The use of strychnine has been instrumental in characterizing the function of glycinergic synapses and their role in controlling motor and sensory pathways. nih.gov Research using strychnine has helped to elucidate the mechanisms of reciprocal inhibition in the spinal cord, a process crucial for coordinated movement. taylorandfrancis.com Furthermore, studies involving strychnine have contributed to our understanding of pain perception, as it can induce a state of allodynia, where non-painful stimuli are perceived as painful. physiology.org

Overview of Major Academic Research Trajectories in Strychnine Chemistry and Biology

Research on strychnine has followed several major trajectories since its discovery.

Table 1: Major Research Trajectories for Strychnine

| Research Area | Key Focus | Notable Outcomes |

|---|---|---|

| Structural Elucidation | Determination of the molecular structure of strychnine. | Correct structure proposed by Robinson and Woodward in the 1940s. wikipedia.orgchemistryviews.org |

| Total Synthesis | Development of laboratory methods to synthesize strychnine. | First total synthesis by Woodward in 1954, followed by numerous other synthetic routes. wikipedia.orgnih.gov |

| Biosynthesis | Understanding how plants produce strychnine. | The complete biosynthetic pathway was elucidated in 2022. mpg.deacs.org |

| Neurobiology | Using strychnine as a tool to study the nervous system. | Identification and characterization of the glycine receptor; understanding of inhibitory neurotransmission. nih.govnih.gov |

| Pharmacology | Investigating the effects of strychnine and its derivatives. | Limited therapeutic value identified for strychnine itself, but derivatives could have potential. acs.orgnih.gov |

Initially, the focus was on its isolation and structural determination, a challenge that spanned over a century and significantly advanced the techniques of organic chemistry. nih.govresearchgate.net This was followed by the "golden age" of total synthesis, where the complex structure of strychnine served as a benchmark for synthetic chemists, leading to the development of novel reactions and strategies. nih.gov

In parallel, neurobiologists utilized strychnine as a specific pharmacological tool to dissect the workings of the central nervous system. Its role as a potent glycine receptor antagonist has been central to our understanding of inhibitory neurotransmission. nih.govsigmaaldrich.com

More recently, research has turned towards understanding the biosynthesis of strychnine in plants. In a significant breakthrough in 2022, the complete biosynthetic pathway was elucidated, opening the door for metabolic engineering and the potential production of strychnine and its derivatives using synthetic biology. mpg.deacs.org This discovery also revealed the subtle enzymatic differences that lead to the production of related alkaloids like brucine (B1667951) and diaboline (B12300021) in other Strychnos species. chemistryviews.orgmpg.de Current research continues to explore the synthesis of strychnine and its analogues, with an eye towards creating derivatives with potentially useful pharmacological properties. acs.org

Structure

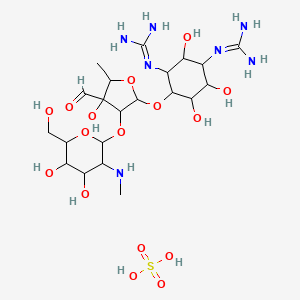

2D Structure

Properties

Molecular Formula |

C21H41N7O16S |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) |

InChI Key |

CFCMMYICHMLDCC-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O |

Synonyms |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origin of Product |

United States |

Biosynthesis of Strychnine in Natural Systems

Elucidation of the Complete Biosynthetic Pathway

The journey to producing strychnine (B123637) in plants like Strychnos nux-vomica is a multi-step process involving a series of enzymatic reactions that transform simple precursors into the complex final structure. mpg.dempg.de The complete elucidation of this pathway was a significant breakthrough, revealing the precise molecular machinery employed by nature. mpg.de

Precursor Molecules: Tryptophan and Geranyl Pyrophosphate Origin

Like all monoterpene indole (B1671886) alkaloids, the biosynthesis of strychnine begins with two fundamental building blocks: the amino acid tryptophan and the isoprenoid geranyl pyrophosphate (GPP) . mpg.deresearchgate.net These precursors are common starting points for a vast array of natural products in plants. mdpi.com Feeding studies using radioisotope-labeled substrates in S. nux-vomica have confirmed that these molecules are the primary sources for the strychnine skeleton. mpg.de The pathway to the intermediate geissoschizine from these precursors is conserved between Catharanthus roseus and S. nux-vomica. mpg.de

Key Intermediates: Geissoschizine and Wieland–Gumlich Aldehyde

The biosynthetic route from the initial precursors to strychnine proceeds through several crucial intermediate compounds. Two of the most significant are geissoschizine and the Wieland–Gumlich aldehyde . mpg.dersc.org Geissoschizine is a central branching point in indole alkaloid biosynthesis. nih.gov From geissoschizine, a cascade of reactions, including an oxidative rearrangement, leads to the formation of dehydropreakuammicine. nih.govbio-conferences.org Further enzymatic transformations, including decarboxylation and oxidation, convert dehydropreakuammicine into the Wieland–Gumlich aldehyde. nih.gov This aldehyde is a pivotal intermediate, serving as the direct precursor to the final stages of strychnine synthesis. mpg.denih.gov

Enzymatic Catalysis and Gene Identification

The conversion of intermediates along the strychnine biosynthetic pathway is orchestrated by a suite of specialized enzymes. The identification of the genes encoding these enzymes was a critical step in understanding the entire process. mpg.dempg.de

A key initial step in the pathway is the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from GPP) to form strictosidine (B192452) . nih.govwikipedia.org This reaction is catalyzed by the enzyme strictosidine synthase (STR) . wikipedia.orgresearchgate.netontosight.ai Strictosidine is a universal precursor for the vast family of monoterpene indole alkaloids. chemistryviews.orgcjnmcpu.com

Cytochrome P450 monooxygenases (CYPs) play a crucial role in generating the structural diversity of alkaloids. researchgate.netbiorxiv.org In the strychnine pathway, a specific CYP enzyme is responsible for the oxidative rearrangement of geissoschizine, a critical step leading to the core structure of strychnos alkaloids. nih.govresearchgate.net Another CYP, strychnine-10-hydroxylase, is involved in the subsequent modification of the strychnine molecule. uniprot.org

The final steps of strychnine biosynthesis involve the conversion of the Wieland–Gumlich aldehyde. An enzyme with malonyltransferase activity catalyzes the addition of a malonyl group from malonyl-CoA to the Wieland–Gumlich aldehyde, forming pre-strychnine . mpg.dechemistryviews.orgexpasy.org This enzyme, a 17,18-epoxy-17-hydroxycur-19-ene N-malonyltransferase, is a key player in the final construction of the strychnine scaffold. expasy.orgqmul.ac.uk Interestingly, the conversion of pre-strychnine to strychnine appears to occur spontaneously without direct enzymatic catalysis, likely driven by the acidic conditions within the plant cell. chemistryviews.org

Spontaneous Chemical Transformations within the Pathway

A surprising discovery in the elucidation of the strychnine biosynthetic pathway was the role of spontaneous, non-enzymatic reactions. Research has shown that the final step in the formation of strychnine from its immediate precursor, prestrychnine, occurs spontaneously. acs.org This transformation is thought to be catalyzed by the acidic conditions within the plant's cellular environment rather than by a specific enzyme. acs.org Evidence for this spontaneous conversion was observed when a sample of prestrychnine, left at room temperature, was found to have partially converted to strychnine over time. acs.org While the existence of an enzyme for this final step cannot be entirely ruled out, experiments using radiolabeled precursors in Strychnos nux-vomica support the hypothesis of a spontaneous conversion. acs.org

Another instance of a spontaneous chemical transformation in a related pathway is the deformylation of preakuammicine aldehyde iminium, which yields akuammicine. researchgate.net These spontaneous steps highlight nature's ability to utilize the inherent reactivity of molecules to construct complex chemical architectures. researchgate.net

Comparative Biosynthesis in Strychnos Species

The Strychnos genus exhibits remarkable diversity in the types of alkaloids it produces, with different species accumulating varying profiles of compounds like strychnine, brucine (B1667951), and diaboline (B12300021). mpg.denih.gov This divergence provides a valuable platform for understanding the genetic and enzymatic basis of alkaloid biosynthesis.

Divergence in Alkaloid Accumulation (e.g., Strychnine, Brucine, Diaboline)

Metabolic analysis of Strychnos nux-vomica, a known producer of strychnine, reveals the presence of several related alkaloids, including isostrychnine (B1248549), β-colubrine, and brucine, which primarily accumulate in the roots. mpg.de In contrast, another Strychnos species was found to not produce strychnine but instead accumulate diaboline in its roots and stems. mpg.denih.gov Both strychnine and diaboline are derived from a common intermediate, the Wieland-Gumlich aldehyde, indicating a branching point in their respective biosynthetic pathways. mpg.denih.gov The presence of strychnine has also been detected for the first time in several other Strychnos species, including S. tricalysioides, S. camptoneura, and S. usambarensis, offering new insights into the chemotaxonomy of the genus. thieme-connect.com

Genetic Basis for Pathway Branching

The divergence in alkaloid production between strychnine- and diaboline-producing Strychnos species is rooted in a subtle yet critical genetic difference. acs.org Research has identified a key enzyme that dictates the direction of the biosynthetic pathway. In the diaboline-producing plant, an acetyltransferase attaches an acetyl group to the indoline (B122111) nitrogen of the common intermediate, leading to the formation of diaboline. acs.org However, in S. nux-vomica, a single amino acid difference in the sequence of this enzyme transforms it into a malonyltransferase. acs.org This altered enzyme adds a malonyl group to the same nitrogen, producing prestrychnine, the direct precursor to strychnine. acs.org This single amino acid change effectively reroutes the entire pathway, demonstrating the profound impact of minor genetic variations on the chemical diversity of natural products. acs.org

Metabolic Engineering Approaches for Strychnine Biosynthesis

The elucidation of the complete strychnine biosynthetic pathway has opened up new avenues for producing these complex molecules through metabolic engineering. mpg.de This involves transferring the necessary genes into a heterologous host system, effectively creating a cellular factory for the desired compound.

Heterologous Expression in Model Plant Systems (e.g., Nicotiana benthamiana)

The model plant Nicotiana benthamiana has proven to be a powerful tool for reconstituting the strychnine biosynthetic pathway. mpg.dechemistryviews.orgmpg.de Researchers have successfully identified and expressed all the genes involved in the biosynthesis of strychnine, brucine, and diaboline in this plant. mpg.dechemistryviews.org By co-expressing an increasing combination of enzymes step-by-step, scientists were able to decipher the pathway piece by piece. nih.gov This transient expression system allows for the rapid testing and confirmation of gene function, overcoming the challenges associated with the complexity of plant genomes. nih.govacs.org Ultimately, this approach has enabled the production of strychnine and related alkaloids in a plant that does not naturally produce them, showcasing the potential of metabolic engineering to harness complex plant chemistry. nih.govresearchgate.net

Strategies for Harnessing Complex Natural Product Production

The successful reconstitution of the strychnine pathway exemplifies several key strategies for harnessing the production of complex natural products. A crucial first step is the identification of all the necessary biosynthetic genes, which can be a laborious process. nih.gov This often involves a combination of integrating large -omics datasets, applying chemical logic, and conducting high-throughput functional enzyme characterization. nih.gov Once the pathway is elucidated, metabolic engineering techniques can be employed to optimize production. nih.gov These strategies may include increasing the supply of precursor molecules, overexpressing bottleneck enzymes, and deleting competing metabolic pathways. nih.gov The ability to engineer complex, multi-step pathways in heterologous hosts like N. benthamiana or yeast provides a scalable platform for producing not only known valuable compounds but also novel, "new-to-nature" molecules. researchgate.net

Chemical Total Synthesis of Strychnine

Pioneering Total Syntheses and Their Methodological Contributions

The initial forays into the total synthesis of strychnine (B123637) were monumental undertakings that not only conquered a formidable molecular target but also laid the groundwork for the field of natural product synthesis.

Woodward's Seminal Synthesis (1954)

In 1954, Robert Burns Woodward and his team achieved the first total synthesis of strychnine, a landmark accomplishment in the history of organic chemistry. wikipedia.orgmsu.edu At the time, strychnine was widely regarded as the most complex molecule to be synthesized. nih.gov Woodward's route, while lengthy at 29 steps, was a masterclass in strategic bond formation and stereochemical control. chemistryviews.org

A key feature of Woodward's strategy was his initial, albeit incorrect, hypothesis regarding the biosynthesis of strychnine. nih.gov This biosynthetic speculation, which involved the oxidative cleavage of an aromatic ring, provided a conceptual framework for the synthetic design. msu.edunih.gov The synthesis commenced with the construction of the indole (B1671886) core (rings A and B), followed by the sequential addition of rings G, E, and D. chemistryviews.org A notable step involved a Pictet-Spengler type reaction to form a spiro-intermediate, a crucial maneuver to establish the correct connectivity. wikipedia.orgnih.gov The final stages of the synthesis involved the formation of isostrychnine (B1248549), which was then converted to strychnine. nih.gov This seminal work not only demonstrated that highly complex natural products could be constructed in the laboratory but also inspired a generation of chemists and ushered in a "golden age" of total synthesis. nih.govchemistryviews.org

Strategic Approaches to the Polycyclic Architecture

The daunting complexity of strychnine's seven-ring framework has spurred the development of numerous innovative strategies to assemble its polycyclic core. A central challenge lies in the construction of the highly congested CDE tricyclic unit, which contains five of the molecule's six stereocenters. bio-conferences.org

Early strategies, including Woodward's, often relied on a more linear approach, building the ring system in a stepwise fashion. chemistryviews.org However, the quest for greater efficiency has led to the development of more convergent and cascade-driven approaches. Many modern syntheses intercept common intermediates like the Wieland-Gumlich aldehyde or isostrychnine, both of which can be converted to strychnine in a single step. nih.govbio-conferences.org The Wieland-Gumlich aldehyde is often considered the more efficient precursor. bio-conferences.org

Key strategic bond disconnections have been explored to tackle the intricate architecture. These include intramolecular Diels-Alder reactions to form multiple rings and stereocenters simultaneously, and powerful cascade reactions that orchestrate a series of bond-forming events in a single operation. acs.orgudel.edu The development of these strategies highlights the role of strychnine as a proving ground for new synthetic concepts.

Evolution of Modern Synthetic Routes

Since Woodward's initial triumph, the field of strychnine synthesis has witnessed a continuous evolution, driven by the advent of new reagents, reactions, and strategic insights. Modern routes are often characterized by increased efficiency, stereoselectivity, and the application of powerful catalytic methods.

Chiral vs. Racemic Syntheses

Early syntheses of strychnine, including Woodward's, produced a racemic mixture of the natural product, meaning both enantiomers (mirror-image isomers) were formed in equal amounts. wikipedia.org Chirality was often introduced late in the synthesis through resolution, a process of separating the enantiomers, for example, by using a chiral resolving agent like quinidine. wikipedia.org

A significant advancement in the field has been the development of enantioselective or asymmetric syntheses, which directly produce the desired enantiomer of strychnine. The first enantioselective total synthesis of strychnine was reported in 1993. nih.gov This was a pivotal moment, showcasing the growing power of asymmetric catalysis and chiral auxiliaries to control the stereochemical outcome of reactions. Subsequent enantioselective syntheses have employed a variety of strategies, including asymmetric Michael reactions and the use of chiral catalysts, to set the key stereocenters early in the synthetic sequence. wikipedia.orgunigoa.ac.in While racemic syntheses continue to be developed, the focus of much contemporary research is on achieving high levels of enantioselectivity from the outset. wikipedia.org

Notable Methodologies and Key Transformations

The pursuit of more elegant and efficient routes to strychnine has led to the application and development of a wide array of powerful synthetic methodologies.

In 1992, Philip Magnus and his group reported a significant total synthesis of strychnine. drpress.orgsynarchive.com A key feature of the Magnus synthesis was the use of a transannular Mannich cyclization. nih.gov This strategic reaction allowed for the formation of the crucial C and E rings of the strychnine core. nih.gov The synthesis intercepted an enantiopure relay intermediate that was obtainable from the degradation of natural strychnine. synarchive.com This approach, like Woodward's, demonstrated the power of relay syntheses in tackling complex targets.

| Synthesis | Year | Key Strategy/Reaction | Starting Material (if specified) |

| Woodward | 1954 | Pictet-Spengler type reaction, oxidative cleavage concept | Phenylhydrazine and 3,4-dimethoxyphenyl methyl ketone nih.gov |

| Magnus | 1992 | Transannular Mannich cyclization, relay synthesis | Tryptamine (B22526) derivative nih.govsynarchive.com |

| Overman | 1993 | Aza-Cope rearrangement/Mannich cyclization cascade | (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate (B1210297) nih.govudel.edu |

| Rawal | 1994 | Intramolecular Diels-Alder reaction | 2-Nitrophenylacetonitrile nih.govudel.edu |

| Kuehne | 1998 | Condensation-electrocyclization reaction | L-tryptophan methyl ester unigoa.ac.in |

| Fukuyama | 2004 | Mitsunobu macrocyclization, transannular Mannich cyclization | Not specified in provided context |

| MacMillan | 2011 | Organocatalytic cascade reaction | Not specified in provided context |

| Vanderwal | 2011 | Intramolecular Diels-Alder of a Zincke aldehyde | Tryptamine acs.orgrsc.org |

Overman Synthesis

In 1993, Larry Overman's group at the University of California, Irvine, reported the first enantioselective, non-relay total synthesis of (–)-strychnine. wikipedia.orgnih.gov This achievement was a significant milestone, demonstrating the considerable progress in synthetic organic chemistry since Woodward's seminal 1954 synthesis. While of similar length to the Woodward route, Overman's approach was substantially more efficient. wikipedia.org

A key feature of the Overman synthesis is the masterful implementation of an aza-Cope rearrangement-Mannich reaction cascade. nih.govsynarchive.com This powerful sequence allowed for the rapid assembly of the intricate CDE tricycle from a relatively simple precursor in a single, high-yielding step. nih.govsynarchive.com The synthesis also prominently featured the use of a carbonylative Stille coupling to unite two key fragments, showcasing the utility of transition metal-catalyzed carbon-carbon bond-forming reactions in the construction of complex natural products. wikipedia.orgnih.gov The synthesis proceeds via the Wieland-Gumlich aldehyde, a well-established late-stage intermediate for accessing strychnine. nih.gov

Shibasaki Asymmetric Synthesis

The research group of Masakatsu Shibasaki from the University of Tokyo accomplished an enantioselective total synthesis of (–)-strychnine in 2002. wikipedia.orgsynarchive.com A cornerstone of their strategy was a highly practical catalytic asymmetric Michael reaction to establish the initial stereocenter with excellent enantioselectivity (>99% ee) on a large scale. synarchive.com

The synthesis is further distinguished by a tandem cyclization that constructs the B and D rings simultaneously. synarchive.com To overcome challenges later in the synthesis, Shibasaki's team developed new reaction conditions for a thionium (B1214772) ion cyclization, a chemoselective reduction of a thioether in the presence of an olefin, and a Lewis acid-mediated reduction of an imine moiety that prevented an undesired ring-opening reaction. synarchive.com

| Shibasaki Synthesis Feature | Description |

| Year Published | 2002 wikipedia.orgrsc.org |

| Target | (–)-Strychnine wikipedia.org |

| Key Asymmetric Step | Catalytic asymmetric Michael reaction synarchive.com |

| Key Strategic Elements | Tandem cyclization (B and D rings), Thionium ion cyclization synarchive.com |

Vanderwal Concise Synthesis

The strategy was inspired by the group's prior work on other Strychnos alkaloids and hinged on the use of a tryptamine-derived Zincke aldehyde. sci-hub.seacs.org Key transformations included an intramolecular Diels-Alder reaction of the Zincke aldehyde, a ruthenium-catalyzed hydrosilylation, and a tandem Brook rearrangement/intramolecular conjugate addition cascade that directly afforded the Wieland-Gumlich aldehyde. sci-hub.se This synthesis elegantly demonstrates how strategic planning can lead to a rapid increase in molecular complexity, with each step precisely setting up the functionality required for the next transformation without the need for oxidation state adjustments. wikipedia.org

| Vanderwal Synthesis Feature | Description |

| Year Published | 2011 sci-hub.se |

| Target | (±)-Strychnine sci-hub.se |

| Longest Linear Sequence | 6 steps sci-hub.sesci-hub.se |

| Key Intermediate | Zincke aldehyde sci-hub.sesci-hub.se |

| Key Reactions | Intramolecular Diels-Alder, Tandem Brook rearrangement/conjugate addition sci-hub.se |

Other Contemporary Approaches

The challenge of synthesizing strychnine has attracted numerous research groups, each bringing a unique strategic perspective. These efforts have led to a diverse collection of total and formal syntheses.

Kuehne (1993, 1998): Martin Kuehne's group developed both racemic (1993) and enantioselective (1998) syntheses. wikipedia.orgsci-hub.se Their approach is centered on a cascade cationic rearrangement to construct a key pyrrolo[2,3-d]carbazole intermediate. wikipedia.orgchemistryviews.org

Rawal (1994): Viresh Rawal's racemic synthesis is noted for its efficiency and low step count. wikipedia.org The strategy employs an intramolecular Diels-Alder reaction to form a tetracyclic intermediate, followed by an intramolecular Heck reaction to construct the piperidine (B6355638) D ring. wikipedia.org This use of the Heck reaction proved highly influential in subsequent strychnine syntheses. wikipedia.org

Bosch (1999): The group of Joan Bosch reported an enantioselective synthesis of (–)-strychnine. synarchive.com A key strategic element was the diastereoselective double reductive amination of a prochiral diketone to assemble the CE ring system. synarchive.com

Vollhardt (2000): K. Peter C. Vollhardt's formal synthesis of racemic strychnine features a powerful cobalt-mediated [2+2+2]-cycloaddition of an alkyne-containing indole derivative with acetylene (B1199291) to rapidly assemble a key tricyclic system. wikipedia.orgsci-hub.se

Mori (2003): The first synthesis to feature an asymmetric reaction step was reported by Miwako Mori. sci-hub.se This synthesis of (–)-strychnine is characterized by its extensive use of palladium-catalyzed reactions, including an asymmetric allylic substitution to set the initial chirality. sci-hub.se

Li (2002): The formal synthesis of racemic strychnine by Bodwell and Li utilized a transannular inverse-electron-demand Diels-Alder reaction of a cyclophane as the key strategic step. sci-hub.se

Fukuyama (2004): Tohru Fukuyama's group developed a convergent total synthesis of (–)-strychnine. wikipedia.org Their unique strategy involved the construction of a nine-membered macrocycle via a dual Mitsunobu reaction, which then underwent a transannular cyclization to form the congested CDE core ring system. wikipedia.org

MacMillan (2011): David MacMillan's laboratory reported an enantioselective synthesis of (–)-strychnine as part of a collective synthesis of several indole alkaloids. wikipedia.org The key step was an enantioselective organocatalytic cascade reaction that rapidly builds a pyrrolo[2,3-d]carbazole intermediate with high enantiomeric excess. wikipedia.org

Padwa (2007): Albert Padwa's group published a racemic synthesis of strychnine. sci-hub.se

Andrade (2010): A racemic synthesis was also reported by the Andrade group. sci-hub.se

Reissig (2010): Hans-Ulrich Reissig and Christine Beemelmanns developed a formal synthesis of racemic strychnine where the key transformation was a samarium diiodide-induced cascade cyclization to form a tetracyclic intermediate. sci-hub.se

| Syntheses | Year | Chirality | Key Reaction / Strategy |

| Kuehne | 1993/1998 | Racemic / Enantioselective | Cationic rearrangement cascade wikipedia.org |

| Rawal | 1994 | Racemic | Intramolecular Diels-Alder / Heck reaction wikipedia.org |

| Bosch | 1999 | Enantioselective | Double reductive amination synarchive.com |

| Vollhardt | 2000 | Racemic (Formal) | Cobalt-mediated [2+2+2]-cycloaddition wikipedia.org |

| Mori | 2003 | Enantioselective | Asymmetric Pd-catalyzed allylic substitution sci-hub.se |

| Li | 2002 | Racemic (Formal) | Inverse-electron-demand Diels-Alder sci-hub.se |

| Fukuyama | 2004 | Enantioselective | Mitsunobu macrocyclization / Transannular cyclization wikipedia.org |

| MacMillan | 2011 | Enantioselective | Organocatalytic cascade reaction wikipedia.org |

| Padwa | 2007 | Racemic | sci-hub.se |

| Andrade | 2010 | Racemic | sci-hub.se |

| Reissig | 2010 | Racemic (Formal) | Samarium diiodide-induced cascade cyclization |

Development of Synthetic Transformations Inspired by Strychnine

The immense structural challenge posed by strychnine has made its synthesis a benchmark for the field of organic chemistry and a powerful driver of methodological innovation. acs.org The numerous synthetic campaigns targeting this molecule have not only provided platforms for showcasing existing reactions but have also directly led to the development and refinement of new synthetic transformations.

The strategic importance of the intramolecular Heck reaction, for example, was highlighted in Rawal's synthesis and subsequently employed in several other routes to strychnine. wikipedia.org Similarly, Vollhardt's work demonstrated the power of cobalt-mediated [2+2+2]-cycloadditions for rapidly building polycyclic frameworks from simple indole precursors. wikipedia.org The Overman and Kuehne syntheses showcased the utility of complex cascade reactions—the aza-Cope-Mannich and cationic rearrangement cascades, respectively—to forge multiple bonds and stereocenters in a single operation, a testament to the increasing sophistication of synthetic strategy. wikipedia.orgsynarchive.com

Furthermore, the quest for enantiopure strychnine spurred the application and development of asymmetric catalysis. Mori's use of an asymmetric palladium-catalyzed allylic substitution and Shibasaki's highly practical asymmetric Michael reaction are prime examples. synarchive.comsci-hub.se More recently, MacMillan's organocatalytic cascade approach illustrates a modern strategy for achieving high levels of enantiocontrol in complex settings, enabling the collective synthesis of multiple natural products from a common chiral intermediate. wikipedia.org The development of these and other transformations, born from the pursuit of strychnine, has had a lasting impact, enriching the toolbox available to synthetic chemists for tackling other complex molecular targets.

Molecular and Cellular Mechanisms of Strychnine Action

Modulation of Cellular Signaling Pathways

Alterations in Intracellular Calcium Ion Concentrations

While strychnine's primary mechanism involves direct antagonism of GlyRs, its downstream effects can indirectly influence intracellular calcium ion concentrations. The sustained depolarization and hyperexcitability resulting from GlyR blockade can lead to increased activity of voltage-gated calcium channels (VGCCs). Furthermore, excessive neuronal firing can trigger the release of excitatory neurotransmitters, which in turn can activate ionotropic receptors (e.g., NMDA receptors) and metabotropic receptors, both of which can lead to significant increases in intracellular calcium. This elevation in intracellular Ca2+ can contribute to excitotoxicity and neuronal damage, although it is a secondary consequence of the initial GlyR blockade rather than a direct interaction of strychnine (B123637) with calcium channels or calcium regulatory proteins. Research indicates that strychnine-induced convulsions are associated with alterations in calcium homeostasis, contributing to neuronal dysfunction.

Molecular Docking and Ligand Binding Analysis

Molecular docking and ligand binding analyses have been instrumental in elucidating the precise interactions between strychnine and the glycine (B1666218) receptor, providing atomic-level insights into its antagonistic action. These computational and experimental approaches confirm that strychnine binds to a specific site on the GlyR, distinct from the glycine binding site but allosterically linked to it.

Identification of Key Binding Pockets

Studies utilizing X-ray crystallography and cryo-electron microscopy, coupled with molecular docking simulations, have identified key binding pockets for strychnine within the extracellular domain of the GlyR, specifically at the interface between adjacent subunits. The binding site is typically located within the α-subunit, involving residues that are critical for receptor function and ligand binding. Key amino acid residues implicated in strychnine binding include those within loops B and C of the α-subunit, such as Arg271 and Lys276, which form crucial interactions with the strychnine molecule. The precise orientation and fit of strychnine within this pocket prevent the conformational changes necessary for channel opening, thereby inhibiting chloride ion flux.

Table 1: Key Amino Acid Residues Involved in Strychnine Binding to Glycine Receptor α1 Subunit

| Residue | Location/Loop | Proposed Interaction | Significance |

| Arg271 | Loop C | Hydrogen bonding | Critical for high-affinity binding |

| Lys276 | Loop C | Electrostatic interaction | Contributes to binding specificity |

| Phe207 | Loop B | Hydrophobic interaction | Stabilizes strychnine in the pocket |

| Tyr208 | Loop B | Aromatic stacking | Important for ligand recognition |

Comparative Binding Affinities of Related Compounds

Comparative binding affinity studies of strychnine and its analogues or other GlyR antagonists provide valuable information regarding structure-activity relationships. These studies often involve radioligand binding assays and competitive displacement experiments. For instance, brucine (B1667951), a structurally related alkaloid, also acts as a GlyR antagonist but generally exhibits a lower binding affinity and potency compared to strychnine. This difference is often attributed to subtle variations in their chemical structures, such as the presence of methoxy (B1213986) groups in brucine, which can alter their fit within the binding pocket or their interactions with specific residues.

Other compounds, such as picrotoxin (B1677862) and bicuculline, while also convulsants, act on different inhibitory receptors (GABAA receptors) or at different sites on the GlyR, highlighting the specificity of strychnine's binding site. Research has shown that even minor structural modifications to the strychnine molecule can significantly impact its binding affinity and antagonistic potency, underscoring the precise molecular recognition required for its action.

Table 2: Comparative Binding Affinities of Strychnine and Related Compounds to Glycine Receptor

| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Notes |

| Strychnine | Glycine Receptor | ~1-10 nM (Ki) | High affinity, potent competitive antagonist |

| Brucine | Glycine Receptor | ~100-500 nM (Ki) | Lower affinity than strychnine |

| Glycine | Glycine Receptor | ~1-10 µM (EC50) | Endogenous agonist |

Advanced Analytical Methodologies for Strychnine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques play a pivotal role in isolating and identifying strychnine (B123637) from complex biological or environmental samples. These methods offer distinct advantages in terms of separation efficiency and detection limits.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely utilized technique for the detection and quantification of strychnine, particularly in biological matrices such as blood, urine, and tissues jistox.inresearchgate.netresearchgate.netresearchgate.netuc.ptoup.comsums.ac.ir. This method involves the chromatographic separation of volatile or derivatized analytes, followed by their identification and quantification based on their mass fragmentation patterns. Typical GC/MS systems for strychnine analysis often employ 5% phenyl methyl silicone capillary columns or similar stationary phases jistox.inresearchgate.net. Helium is commonly used as the carrier gas at a constant flow rate, for instance, 1 mL/min researchgate.netresearchgate.netwho.int. Injector port temperatures are typically set around 200°C to 280°C, and the mass spectrometer operates in Electron Impact (EI) mode at 70 eV researchgate.netresearchgate.netresearchgate.netwho.int. GC oven temperature programs are optimized to achieve good chromatographic separation, often starting at lower temperatures (e.g., 50°C or 150°C) and gradually increasing to higher temperatures (e.g., 270°C or 300°C) with hold times to ensure complete elution researchgate.netoup.comwho.int.

GC/MS is effective for confirming the presence of strychnine and determining its concentrations in various samples. For instance, studies have determined strychnine concentrations in post-mortem specimens such as subclavian blood, urine, bile, liver, lung, spleen, brain, and skeletal muscle researchgate.netoup.com.

Table 1: Representative GC/MS Parameters for Strychnine Analysis

| Parameter | Typical Range/Value | Reference |

| Column Type | 5% phenylmethylsiloxane capillary column (e.g., Ultra 2, Restek-5MS) | researchgate.netwho.int |

| Carrier Gas | Helium (He) | researchgate.netresearchgate.netwho.int |

| Flow Rate | 1 mL/min | researchgate.netresearchgate.netwho.int |

| Injector Temperature | 200°C - 280°C | researchgate.netresearchgate.netoup.comwho.int |

| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.netresearchgate.netresearchgate.netwho.int |

| Ion Source Temperature | 230°C - 250°C | researchgate.netresearchgate.netwho.int |

| Transfer Line Temperature | 280°C - 300°C | researchgate.netresearchgate.netusda.gov |

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) mode in GC/MS is employed for highly sensitive and quantitative analysis of strychnine researchgate.netuc.ptdshs-koeln.dehud.ac.uknih.gov. In SIM mode, the mass spectrometer is programmed to monitor only specific mass-to-charge (m/z) ions characteristic of the analyte, rather than scanning the entire mass range. This targeted approach significantly enhances sensitivity by increasing the dwell time on the ions of interest, thereby improving the signal-to-noise ratio. For strychnine, commonly monitored ions include m/z 334 (molecular ion), 162, and 120 researchgate.netuc.pt. The use of an internal standard, such as papaverine (B1678415) (monitoring ions like m/z 338, 324, and 308), is often integrated into SIM methods to improve quantification accuracy and compensate for matrix effects researchgate.netuc.pt. SIM mode is particularly valuable for trace analysis of strychnine in complex biological matrices where high sensitivity and specificity are required hud.ac.uknih.gov.

Scan Mode

In contrast to SIM, the Scan Mode (or full-scan mode) in GC/MS involves scanning a broad range of m/z values (e.g., 40-450 m/z or 50-500 amu) to obtain a complete mass spectrum of eluting compounds researchgate.netuc.ptusda.govoup.com. This mode is primarily used for qualitative identification and confirmation of strychnine by comparing the obtained mass spectrum with spectral libraries (e.g., NIST library) jistox.inresearchgate.net. While less sensitive than SIM mode for quantification, scan mode provides comprehensive spectral information that is crucial for structural elucidation and confirming the presence of an analyte, especially in cases where the exact identity of a compound is unknown or when screening for multiple substances uc.ptusda.gov. For instance, the presence of strychnine in liquid samples can be confirmed using GC/MS in scan mode uc.pt.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique for the determination of strychnine, particularly advantageous for thermolabile, highly polar, and non-volatile compounds that are not suitable for GC/MS analysis oup.comnih.govresearchgate.nettamu.edu. LC/MS/MS systems often utilize electrospray ionization (ESI) in positive ion mode oup.comnih.govunl.edu. The technique involves separating strychnine from other components using liquid chromatography, followed by fragmentation in a tandem mass spectrometer (MS/MS or MSn) to generate characteristic product ions for identification and quantification oup.comunl.edu.

For quantitative analysis, LC-MS/MS often employs Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, offering high selectivity and sensitivity nih.gov. For example, for strychnine, a parent ion of m/z 335 can be isolated, and subsequent fragmentation can yield product ions such as m/z 264 and m/z 234 for quantification oup.comunl.edu. The method can achieve good linearity over a wide concentration range, with reported limits of detection as low as 0.008 mg/mL and recoveries often exceeding 80% oup.comnih.govunl.edu. LC/MS/MS is widely applied in forensic and clinical toxicology for the determination of strychnine in biological fluids like plasma and urine oup.comnih.govtamu.edu.

Table 2: LC/MS/MS Parameters and Performance for Strychnine Analysis

| Parameter | Typical Value/Range | Reference |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode | oup.comnih.govunl.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM), Tandem MS (MS/MS, MS3) | oup.comnih.govunl.edu |

| Precursor Ion (m/z) | 335 | unl.edu |

| Product Ions (m/z) | 264, 234 | oup.comunl.edu |

| Retention Time | ~7.2 min - 11.5 min | oup.comunl.edu |

| Linearity (R²) | ≥ 0.99 | unl.edu |

| Limit of Detection (LOD) | 0.008 mg/mL (8 µg/mL) | oup.com |

| Recovery | 64.6% - 89.6% (low fortification), 76.9% - 79.1% (high fortification) unl.edu, 88.3% oup.com | oup.comunl.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of strychnine in various samples, including biological fluids, plant extracts, and pharmaceutical formulations sums.ac.irwho.intresearchgate.netnih.govjst.go.jpoup.comwisdomlib.org. HPLC methods for strychnine often employ reverse-phase columns, such as C18 columns, with mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often buffered or containing ion-pairing reagents to optimize separation who.intnih.govjst.go.jpoup.comwisdomlib.org. UV detection at wavelengths like 254 nm or 260 nm is commonly used, as strychnine exhibits strong absorbance in this region who.intresearchgate.netnih.govjst.go.jpoup.com.

HPLC offers advantages such as good precision, accuracy, and reproducibility. Detection limits for strychnine can be as low as 5 ng nih.govoup.com. Recovery rates from spiked samples, such as stomach contents, have been reported to be high, around 93.9% nih.govoup.com. HPLC is frequently used for quality control and routine analysis due to its robustness and efficiency wisdomlib.org.

Table 3: Representative HPLC Parameters and Performance for Strychnine Analysis

| Parameter | Typical Value/Range | Reference |

| Column Type | Octadecyl silica (B1680970) (C18), Phenomenex-ODS | who.intnih.govjst.go.jpoup.com |

| Mobile Phase | Methanol-water-acetic acid-triethylamine with sodium hexanesulfonate jst.go.jp, Methanol-water-diethyl amine who.int, Phosphate (B84403) buffer-methanol nih.govoup.com, Acetonitrile and pH 3.6 phosphate buffer wisdomlib.org | who.intnih.govjst.go.jpoup.comwisdomlib.org |

| Detector | UV Detector (254 nm, 260 nm) | who.intnih.govjst.go.jpoup.com |

| Flow Rate | 1 mL/min - 1.5 mL/min | who.intnih.govoup.com |

| Run Time | ~3.5 min - 15 min | who.intnih.govoup.com |

| Detection Limit | 5 ng nih.govoup.com, 0.1 µg/mL jst.go.jp | nih.govjst.go.jpoup.com |

| Recovery | 93.9% (from stomach contents) nih.govoup.com, >90% (from spiked blood) researchgate.net | researchgate.netnih.govoup.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening method often used for the qualitative and semi-quantitative detection of strychnine, particularly in initial forensic or quality control assessments sums.ac.iroup.comresearchgate.netnih.govijlsci.inresearchgate.net. TLC involves the separation of compounds on a stationary phase (e.g., silica gel plates) using a mobile phase that moves by capillary action. After separation, the spots can be visualized under UV light or by spraying with specific chromogenic reagents (e.g., Mandelin's reagent) nih.govoup.comoup.comresearchgate.net.

Common mobile phases for strychnine TLC include mixtures like toluene–ethyl acetate (B1210297)–diethyl amine–methanol (7:2:1:0.3 v/v) or chloroform–ethyl acetate–diethyl amine (0.5:8.5:1) oup.comresearchgate.net. The retention factor (Rf) values for strychnine are typically reported, for example, 0.55 researchgate.net. High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution and sensitivity, with reported limits of detection (LOD) for strychnine as low as 1.9 ng and limits of quantification (LOQ) of 8.25 ng researchgate.net. TLC methods are validated for precision, repeatability, and accuracy, with high recovery percentages, making them suitable for routine quality control of raw materials and formulations containing strychnine oup.comresearchgate.netnih.gov.

Table 4: Representative TLC Parameters and Performance for Strychnine Analysis

| Parameter | Typical Value/Range | Reference |

| Stationary Phase | Silica gel 60F254 plates | oup.comresearchgate.netnih.govijlsci.in |

| Mobile Phase | Toluene–ethyl acetate–diethyl amine–methanol (7:2:1:0.3 v/v) oup.com, Chloroform–ethyl acetate–diethyl amine (0.5:8.5:1) researchgate.net, Dichloromethane-Methanol-Petroleum Ether (70:20:10) ijlsci.in | oup.comresearchgate.netijlsci.in |

| Visualization | UV light (254 nm, 257 nm) oup.comresearchgate.netresearchgate.net, Mandelin's reagent nih.govoup.com | nih.govoup.comoup.comresearchgate.netresearchgate.net |

| Rf Value | ~0.42 - 0.55 | researchgate.netijlsci.inresearchgate.net |

| Limit of Detection (LOD) | 1.9 ng researchgate.net, 0.12-0.15 µ g/spot researchgate.net | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | 8.25 ng researchgate.net, 0.36-0.48 µ g/spot researchgate.net | researchgate.netresearchgate.net |

| Recovery | 93.11% - 99.82% researchgate.net, ~99.13% oup.com | oup.comresearchgate.net |

Application of Analytical Methods in Research Samples

Determination in Environmental Media (e.g., Soil)

The determination of strychnine in environmental matrices, particularly soil, is crucial for assessing its fate, persistence, and potential ecological impact, especially given its historical and current use as a rodenticide wikipedia.orgvedantu.com. Analytical methodologies for strychnine in soil focus on extraction, separation, and sensitive detection to quantify residues and understand its behavior in diverse soil systems.

Analytical Methodologies Modern analytical techniques employed for the quantitative determination of strychnine in soil include highly sensitive methods such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) and Gas Chromatography/Mass Spectrometry (GC/MS). A validated analytical method for strychnine in soil, for instance, utilizes LC/MS/MS, achieving a Limit of Quantitation (LOQ) of 0.05 mg/kg (or 50 µg/kg) and a Limit of Detection (LOD) of 0.0075 mg/kg epa.govepa.gov. This method typically involves extracting soil samples with alkaline solutions (e.g., 2M sodium hydroxide), followed by liquid-liquid extraction with organic solvents like ethyl acetate and hexane, and subsequent concentration before LC/MS/MS analysis epa.gov. The expected retention time for strychnine in such LC/MS systems is approximately 3.2 minutes epa.gov. Earlier studies also employed High-Performance Liquid Chromatography with UV detection (HPLC/UV) for strychnine analysis in soil extracts researchgate.net.

Sorption and Biodegradation in Soil Strychnine exhibits strong sorption characteristics in various soil types, which significantly influences its mobility and persistence in the environment acs.orgunl.edu. Studies have shown that strychnine strongly sorbs to soils ranging in texture from loamy sand to sandy clay loam acs.orgacs.org. This sorption is directly correlated with the soil's cation exchange capacity (CEC) but not consistently with its organic matter content acs.orgacs.org. The sorption affinity of strychnine varies with soil type and pH, generally increasing substantially as pH decreases from 9 to 7 researchgate.netresearchgate.netresearchgate.net. For example, an acidic clay soil (Mintaro) was found to sorb nearly 97% of applied strychnine, whereas an alkaline sandy soil (Bute) sorbed only 54% researchgate.net. Sorption is often only partially reversible, with reported reversibility ranging from 12% to 44% acs.orgacs.org. This strong binding to soil particles limits its mobility and potential for translocation into plants unl.edu.

Biodegradation is a primary mechanism for strychnine dissipation in soil under suitable conditions. Under optimal soil moisture and temperature, over 90% of added strychnine can biodegrade within approximately 40 days researchgate.net. The degradation process typically occurs in three distinct phases: an initial lag phase, a rapid loss phase, and a subsequent leveling off or soil binding phase acs.orgacs.org. The lag phase, which can last around 21 days in some soils, is attributed to a combination of microbial adaptation and soil adsorption acs.org. For instance, in sandy loam and sandy clay loam soils, approximately 50% of strychnine was lost within 24-27 days, with degradation products appearing early in the study acs.orgacs.org. These initial breakdown products are believed to be polar compounds that also exhibit strong sorption characteristics acs.org. However, in acidic soils where strychnine is strongly adsorbed, degradation rates can be significantly slower, with little to no degradation observed over periods as long as 98 days usda.gov. Abiotically, strychnine is considered relatively stable, being photostable and not hydrolyzing within the pH range of 5-9 epa.govnih.gov.

Detailed Research Findings Research has provided insights into the behavior of strychnine in different soil systems:

Table 1: Strychnine Sorption Characteristics in Various Soils

| Soil Type | Freundlich Sorption Coefficient (K) | Sorption Reversibility (%) | Key Factors Influencing Sorption | Reference |

| Western Soils (loamy sand to sandy clay loam) | 40 - 169 | 12 - 44 | Cation Exchange Capacity (CEC) | acs.orgacs.org |

| Mintaro Soil (acidic clay) | High (97% sorbed at 10 mg/L) | Not specified | pH (increases with decreasing pH) | researchgate.net |

| Bute Soil (alkaline sandy) | Lower (54% sorbed at 10 mg/L) | Not specified | pH (increases with decreasing pH) | researchgate.net |

| Nevada Soils | Varied, non-linear isotherms | Paralleled sorption isotherms | Specific Surface Area, CEC | researchgate.net |

Table 2: Strychnine Biodegradation in Soil

| Soil Type | Initial Concentration | Degradation Phases | Time for ~50% Loss | Overall Degradation Rate | Reference |

| Sandy Loam, Sandy Clay Loam (CO) | 10 ppm | Lag, Rapid Loss, Leveling Off | 24 - 27 days | 92.3% - 97.6% removal after 56 days | nih.govacs.orgacs.org |

| Mintaro Soil (acidic, pH 5.9) | 50 mg/kg | Very slow or none | >98 days (little or no degradation) | Low | nih.govusda.gov |

| Booleroo, Bute Soils (pH 6.72, 7.32) | 50 mg/kg | Rapid | Not specified | >95% degradation after 42 days | nih.govresearchgate.net |

Studies have also demonstrated that the transfer of strychnine from treated grains to soil can be slow if baits are on the surface, requiring about two months for complete transfer. However, if buried, such as during re-sowing, the transfer can be rapid, with over 90% occurring within seven days researchgate.net. Despite its strong sorption, the presence of strychnine residues in soil can still lead to exposure risks for non-target organisms, as evidenced by findings of poisoned animal carcasses on the soil surface in treated areas canada.ca.

Structural Analogue Research and Structure Activity Relationships Sar

Design and Synthesis of Strychnine (B123637) Derivatives

The design and synthesis of strychnine derivatives have been a significant area of research aimed at understanding its complex pharmacology and developing compounds with modified or improved properties. Strychnine, a highly complex alkaloid, presents numerous chiral centers and a rigid polycyclic structure, making its total synthesis and the targeted modification of its structure challenging researchgate.net. Researchers have focused on semi-synthetic approaches, modifying specific parts of the strychnine molecule to explore structure-activity relationships (SAR) researchgate.net. These modifications often involve alterations to the lactam moiety, the C(21)=C(22) double bond, and other non-aromatic parts of the molecule researchgate.netnih.gov. The goal is typically to identify key pharmacophores responsible for its potent antagonistic activity at the glycine (B1666218) receptor and to potentially discover compounds with different selectivity profiles or reduced toxicity researchgate.net. Nine strychnine derivatives, including neostrychnine, strychnidine, isostrychnine (B1248549), 21,22-dihydro-21-hydroxy-22-oxo-strychnine, and several hydrogenated analogs, have been synthesized and evaluated for their antagonistic activities at human α1 and α1β glycine receptors researchgate.netnih.gov.

Identification of Essential Structural Features for Molecular Interaction

Understanding which parts of the strychnine molecule are crucial for its interaction with biological targets, particularly the glycine receptor, is fundamental to SAR studies. Several key structural features have been identified as essential for its molecular interaction.

Significance of C(21)=C(22) Bond

The C(21)=C(22) double bond, located in the E ring of the strychnine skeleton, is another crucial structural feature researchgate.net. SAR analysis indicates that the C(21)=C(22) bond in strychnine is an essential structural feature for its high antagonistic potency at glycine receptors researchgate.netnih.gov. Hydrogenation of this double bond to form dihydrostrychnine generally results in a significant decrease in potency chemrxiv.org. This indicates that the unsaturation at this position, and the associated rigidity and electronic properties, are important for optimal interaction with the receptor. The precise spatial arrangement and electronic distribution conferred by this double bond contribute to the high affinity binding of strychnine to its target.

Strategies for Modifying Non-Aromatic Parts of the Molecule

Strategies for modifying the non-aromatic parts of the strychnine molecule include a variety of chemical reactions aimed at altering its complex polycyclic core while preserving or modulating its activity researchgate.netnih.gov. These strategies often involve:

Hydrogenation/Dehydrogenation: Hydrogenation of the C(21)=C(22) bond is a common modification, leading to compounds like dihydrostrychnine researchgate.netchemrxiv.org.

Oxidation/Reduction: The lactam carbonyl can be reduced, or other hydroxyl groups can be oxidized. For example, 21,22-dihydro-21-hydroxy-22-oxo-strychnine is a derivative that has been synthesized researchgate.netnih.gov.

Substitution Reactions: Introduction of various functional groups at different positions, especially those accessible on the periphery of the molecule, has been explored. For instance, 11-aminostrychnine and N-(strychnine-11-yl)propionamide have been synthesized and characterized as antagonists of glycine receptors, highlighting the C-11 amide function as a promising linker group for dimeric analogues researchgate.netaphrc.org.

Dimerization: Bisquaternary dimers of strychnine have been synthesized, revealing that the unchanged strychnine ring is an important structural feature for high allosteric potency at muscarinic M2 receptors nih.gov.

These modifications are carefully designed to probe the steric and electronic requirements of the binding site, leading to a deeper understanding of the SAR researchgate.net.

Correlation between Molecular Structure and Receptor Binding Specificity (non-clinical)

Non-clinical studies have established a strong correlation between the molecular structure of strychnine and its receptor binding specificity, primarily at the glycine receptor (GlyR) researchgate.netnih.govwikipedia.orgebi.ac.uk. Strychnine acts as a competitive antagonist at the GlyR, a ligand-gated ion channel found predominantly in the spinal cord and brainstem, mediating inhibitory neurotransmission researchgate.netwikipedia.org.

Key structural features contribute to this specificity:

Lactam Moiety: The lactam carbonyl group is believed to form crucial hydrogen bonds with residues in the GlyR binding site. Its precise orientation and electronic properties are critical for high-affinity binding researchgate.netnih.gov.

C(21)=C(22) Double Bond: The unsaturation at this position contributes to the rigidity and electronic profile necessary for optimal interaction. Its saturation significantly reduces binding affinity researchgate.netnih.govchemrxiv.org.

SAR studies have shown that even subtle changes in the strychnine molecule can drastically alter its affinity and selectivity for the GlyR researchgate.net. For example, isostrychnine has shown a good pharmacological profile, exhibiting an IC50 value of 1.6 μM at α1 glycine receptors and a 3.7-fold preference towards the α1 subtype researchgate.netnih.gov. This detailed understanding of the structural requirements for GlyR binding has been instrumental in elucidating the mechanism of action of strychnine and in guiding the design of potential GlyR modulators researchgate.net.

Environmental Dynamics and Degradation of Strychnine

Transformation and Degradation Pathways in Environmental Media

Hydrolytic Stability

Strychnine (B123637) is considered a relatively stable compound under abiotic conditions. nih.gov Due to the absence of hydrolyzable functional groups in its molecular structure, strychnine is not expected to undergo significant hydrolysis in the environment. nih.gov Research indicates that the compound is stable in a pH range of 5 to 9, suggesting that hydrolytic degradation is not a significant environmental fate process for this substance. nih.gov

Photolytic Degradation

The degradation of a chemical compound by light is known as photolysis. For direct photolysis to occur, a compound must be able to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). Strychnine exhibits a UV absorption maximum at 289 nm, with absorption decreasing rapidly between 290 and 300 nm and only weak absorption at wavelengths greater than 300 nm. nih.gov Consequently, strychnine is not considered susceptible to direct photolysis by sunlight. nih.gov

This stability has been confirmed in soil photolysis experiments conducted under controlled environmental conditions. In one such study, less than 10% loss of strychnine alkaloid was observed over a 30-day period, with no degradation products detected. nih.gov While photochemical degradation via reaction with hydroxyl radicals in the atmosphere can occur, with an estimated photooxidation half-life of 0.196 to 1.96 hours, its stability to direct sunlight in soil and water is notable. nih.gov

Biodegradation Processes

Biodegradation appears to be a significant pathway for the degradation of strychnine in the environment, although the rate is highly dependent on environmental conditions, particularly soil pH. nih.gov In acidic soils, strychnine degradation is minimal. One study observed little to no degradation of strychnine at a concentration of 50 mg/kg after 98 days in an acidic Mintaro soil with a pH of 5.9. nih.gov

In contrast, degradation is much more rapid in neutral to alkaline soils. nih.gov In the same study, greater than 95% degradation was observed over 98 days in Booleroo and Bute soils, which had pH values of 6.72 and 7.32, respectively. nih.gov This suggests that microbiological processes are the primary driver of strychnine degradation in these alkaline soils. researchgate.net

Further studies have detailed the timeline of biodegradation. In two types of sandy loam and sandy clay loam soils (pH 7.6 and 7.9), strychnine added at 10 ppm showed a distinct lag phase of approximately 21 days. nih.gov Following this period of microbial adaptation, degradation proceeded quickly, with 97.6% and 92.3% removal observed after 56 days. nih.gov This lag phase is attributed to a combination of microbial adaptation and soil adsorption processes. nih.gov

Kinetics of Environmental Degradation

The degradation of chemical compounds in the environment is often described using kinetic models. These models provide a mathematical framework to understand the rate at which a substance breaks down and to predict its persistence. For pesticides like strychnine, common models include the Single First-Order (SFO) model and more complex, biphasic models like the Double First-Order in Parallel (DFOP) model. epa.govresearchgate.net

First-Order Degradation Models

The Single First-Order (SFO) model is the most commonly used model in environmental fate studies. epa.gov It assumes that the rate of degradation is directly proportional to the concentration of the substance. The disappearance of strychnine in nonfatal human poisoning cases has been described as following first-order kinetics. nih.gov

The mathematical expression for the SFO model is: Ct = C0e-kt Where:

Ct is the concentration at time t

C0 is the initial concentration

k is the first-order rate constant (per day)

t is time (days)

This model is solved by adjusting the initial concentration (C0) and the rate constant (k) to best fit the experimental data. epa.gov

Double First-Order in Parallel (DFOP) Model

In many environmental fate studies, degradation does not follow a simple first-order pattern. Instead, a biphasic pattern is observed, characterized by a rapid initial decline followed by a much slower degradation phase. waterborne-env.com The Double First-Order in Parallel (DFOP) model, also known as a biexponential model, is used to describe this behavior. epa.govmdpi.com

The DFOP model conceptualizes the degrading substance as existing in two compartments or fractions, each degrading according to first-order kinetics but at different rates. epa.gov This can be relevant for soil studies where a compound might exist in a fraction that is readily available for microbial degradation (fast phase) and another fraction that is more strongly sorbed to soil particles and less bioavailable (slow phase). researchgate.net

The equation for the DFOP model is: Ct = C0g * e-k1t + C0(1-g) * e-k2t Where:

Ct is the total concentration at time t

C0 is the initial total concentration

g is the fraction of the initial concentration that degrades at the "fast" rate

k1 is the rate constant for the fast degradation phase

k2 is the rate constant for the slow degradation phase

t is time

The DFOP model has four adjustable parameters (C0, g, k1, and k2) and provides a more accurate fit for data that deviates from simple first-order kinetics. epa.gov

Determination of Degradation Rate Constants and Half-Lives

The degradation rate constant (k) is a key parameter derived from kinetic modeling that quantifies the speed of the degradation reaction. From this rate constant, the half-life (DT50) of a compound can be calculated. The half-life is the time required for the concentration of a substance to decrease to half of its initial value.

For a simple first-order (SFO) model, the half-life is constant regardless of the initial concentration and is calculated using the following formula: DT50 = ln(2) / k ≈ 0.693 / k

Reported half-life values for strychnine vary significantly depending on the environmental medium and conditions.

Methodologies for Environmental Fate Studies

Use of Radiolabeled and Non-Radiolabeled Compounds

The choice between using radiolabeled and non-radiolabeled strychnine in environmental fate studies depends on the specific objectives of the research. Each approach offers distinct advantages and is often used in a complementary manner to build a complete picture of the compound's behavior.

Non-radiolabeled strychnine, which is the compound in its natural isotopic state, is typically used in studies focused on determining the concentration and dissipation rate of the parent compound in environmental matrices like soil and water. These studies often employ analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to quantify the amount of strychnine present over time.

Radiolabeled strychnine, where one or more atoms in the molecule are replaced with a radioactive isotope (commonly carbon-14, ¹⁴C, or tritium, ³H), is indispensable for more in-depth investigations. The primary advantage of using a radiolabeled compound is the ability to trace the radioactive signature, which allows researchers to track the movement and transformation of the strychnine molecule and its derivatives, even at very low concentrations. This is particularly important for establishing a mass balance and identifying novel degradation products. For instance, studies on the metabolic fate of ³H-strychnine in rats have successfully identified various metabolites, providing insights into potential transformation pathways that might also occur in the environment nih.gov.

The use of ¹⁴C-labeled compounds is a standard and robust method for conducting mass balance studies in soil-plant-atmosphere systems under field conditions nih.gov. This technique allows for the separate quantification of volatile organic compounds and carbon dioxide (¹⁴CO₂) that may be produced during the degradation process, providing a complete accounting of the applied radiolabel nih.gov.

Interactive Data Table: Comparison of Radiolabeled and Non-Radiolabeled Methodologies

| Feature | Non-Radiolabeled Strychnine | Radiolabeled Strychnine (e.g., ¹⁴C-Strychnine) |

| Primary Use | Determining parent compound dissipation and concentration. | Mass balance, transformation pathway identification, tracking low concentrations. |

| Analytical Techniques | HPLC, GC-MS, LC-MS. | Liquid Scintillation Counting (LSC), Radio-TLC, Radio-HPLC, Autoradiography. |

| Key Advantage | Simpler sample preparation and analysis for the parent compound. | Allows for a complete accounting of the applied substance and its transformation products. |

| Limitations | Difficult to track transformation products without standards; challenging to establish a complete mass balance. | Requires specialized handling and disposal of radioactive materials; synthesis of the labeled compound can be complex and costly. |

Mass Balance and Transformation Pathway Identification

A critical component of comprehensive environmental fate assessment is the establishment of a mass balance. A mass balance study aims to account for all of the applied chemical, including the parent compound and all its significant transformation products, in the various compartments of the test system over time. The use of radiolabeled compounds is generally essential for achieving a complete mass balance nih.gov.

In a typical soil metabolism study using ¹⁴C-strychnine, the treated soil is incubated under controlled conditions, and at various time points, samples are analyzed to determine the distribution of radioactivity. This involves extracting the soil to separate the parent strychnine and its degradation products from the soil matrix. The unextracted radioactivity is often referred to as "bound residues." The radioactivity in the extracts can be quantified by liquid scintillation counting, and the individual components (parent and metabolites) can be separated and identified using chromatographic techniques coupled with radioactivity detectors. Any volatile degradation products, including ¹⁴CO₂, are trapped and quantified.

The identification of transformation pathways involves the structural elucidation of the degradation products. This is often a challenging process that requires sophisticated analytical techniques. After separation by HPLC or TLC, the isolated metabolites can be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structure.

While specific studies detailing the complete mass balance and transformation pathway of radiolabeled strychnine in environmental matrices are not widely available in the public literature, the principles of such studies are well-established. For example, an aerobic soil metabolism study of strychnine, although deemed unacceptable by the EPA due to the lack of a mass balance, highlighted the necessity of this component for a valid environmental fate assessment epa.govepa.gov. Research on the aerobic biodegradation of strychnine in different soil types has indicated the formation of at least one degradation product early in the process, with the initial breakdown products believed to be polar compounds that exhibit strong sorption to soil particles acs.org. The identification of metabolites such as strychnine N-oxide, 2-hydroxy-strychnine, and strychnine 21,22-epoxide in mammalian systems provides a logical starting point for investigating potential transformation products in environmental systems nih.gov.

Interactive Data Table: Hypothetical Mass Balance of ¹⁴C-Strychnine in a Soil Study

This table is a representative example based on typical environmental fate studies and is for illustrative purposes.

| Time (Days) | Parent ¹⁴C-Strychnine (%) | Extractable Metabolites (%) | Bound Residues (%) | ¹⁴CO₂ (%) | Total Accountability (%) |

| 0 | 98.5 | 0.5 | 1.0 | 0.0 | 100.0 |

| 14 | 75.2 | 8.3 | 10.5 | 1.5 | 95.5 |

| 30 | 50.1 | 15.6 | 22.8 | 5.7 | 94.2 |

| 60 | 25.8 | 12.1 | 45.3 | 15.2 | 98.4 |

| 90 | 10.3 | 5.7 | 55.2 | 28.1 | 99.3 |

Metabolic Pathways of Strychnine in Biological Systems Non Human

General Metabolic Transformations (Beyond Primary Biosynthesis)

Strychnine (B123637) is rapidly metabolized in biological systems, primarily through the liver microsomal enzyme system, a process that necessitates the involvement of NADPH and O2. wikipedia.orgresearchgate.net This detoxification process largely occurs via oxidation by hepatic microsomal enzymes. gezondheidsraad.nl The elimination half-life of strychnine is approximately 10 to 16 hours. wikipedia.orggezondheidsraad.nllitfl.com Excretion is predominantly extrarenal, with roughly 80% of the administered dose being eliminated as metabolites, while 1% to 20% is excreted as the unchanged parent compound in urine and feces. gezondheidsraad.nl

Studies in rats have reported biotransformation rates in liver microsomal preparations ranging from 64 to 144 µg/g liver/hour. gezondheidsraad.nl In contrast, guinea pig liver slices exhibited higher rates, between 387 and 649 µg/g liver/hour. gezondheidsraad.nl Notably, strychnine demonstrates differential toxicity based on sex in rats, being more toxic to females than to males. This difference is attributed to higher rates of metabolism observed in male rat liver microsomes. wikipedia.orggezondheidsraad.nl Among domestic animals, dogs and cats exhibit greater susceptibility to strychnine compared to pigs, while horses are capable of tolerating relatively larger quantities. wikipedia.org

Enzymatic Modifications and Intermediate Products

The primary metabolic pathway for strychnine involves its enzymatic modification by the hepatic cytochrome P450 microsome system. researchgate.netmhmedical.com This system converts strychnine into its major metabolite, strychnine N-oxide . researchgate.netmhmedical.com Other metabolites typically constitute less than 1% of the total metabolic products. researchgate.net Research in rats has identified strychnine-21,22-epoxide as a major metabolite in urine. researchgate.net Furthermore, administration of strychnine to rats has been shown to induce profound increases in the expression of cytochrome P450 isoenzymes CYP2B1 and CYP2B2. gezondheidsraad.nl

Role of Microorganisms in Strychnine Metabolism

Microorganisms play a significant role in the biotransformation of strychnine in certain biological contexts. For instance, the drugstore beetle possesses a symbiotic gut yeast that enables it to digest pure strychnine, highlighting a unique microbial adaptation to this compound. wikipedia.org In studies involving human intestinal bacteria, it has been observed that these microbes can transform strychnine N-oxide, a key metabolite, into both strychnine and 16-hydroxystrychnine . frontiersin.orgnih.gov This demonstrates the capacity of gut microbial communities to participate in the metabolic processing of strychnine and its derivatives. frontiersin.org

Interplay with Core Metabolic Cycles

Integration with Central Carbon Metabolism

While strychnine's metabolism relies on cellular processes that require energy and cofactors like NADPH and O2, direct integration of strychnine as a substrate or direct modulator within core central carbon metabolic cycles (such as glycolysis, the tricarboxylic acid (TCA) cycle, or the pentose (B10789219) phosphate (B84403) pathway) is not extensively documented in the available literature. The detoxification process itself, however, indirectly interacts with central metabolism by consuming resources necessary for general cellular function. wikipedia.orgresearchgate.net

Implications for Organismal Physiology (non-toxicological, non-clinical)